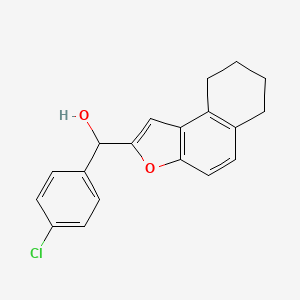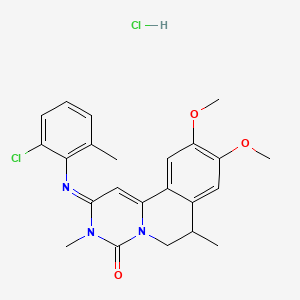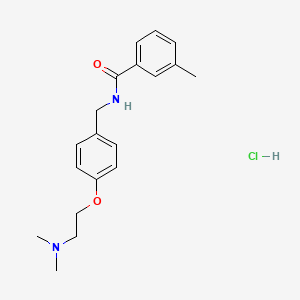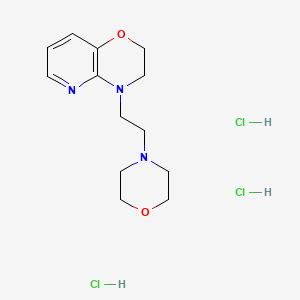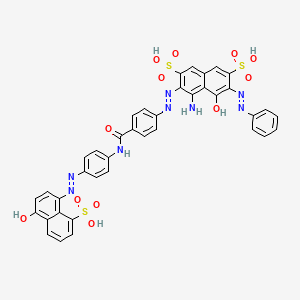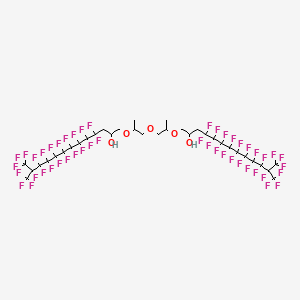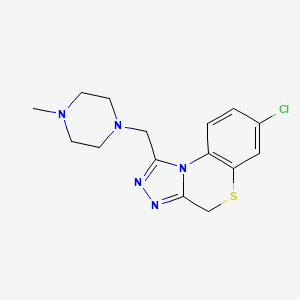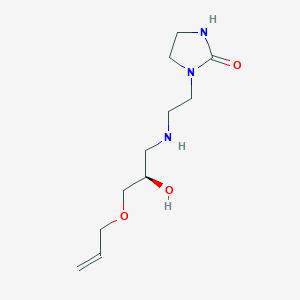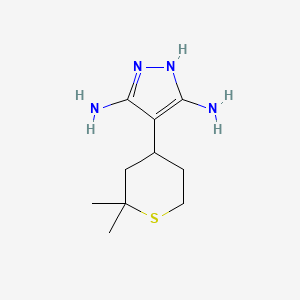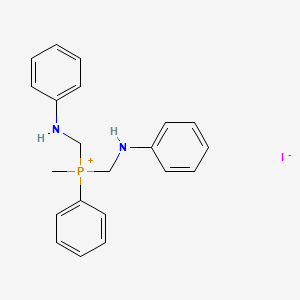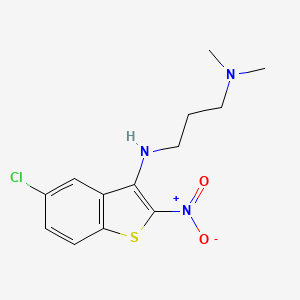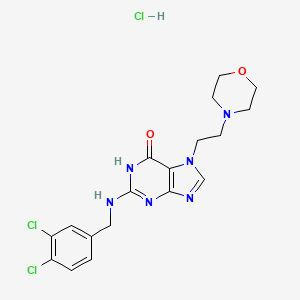
Ibezapolstat hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ibezapolstat hydrochloride is a first-in-class antibacterial compound developed by Acurx Pharmaceuticals. It is primarily designed to treat infections caused by Clostridioides difficile, a bacterium responsible for severe gastrointestinal conditions. This compound functions by inhibiting bacterial DNA polymerase IIIC, an enzyme crucial for bacterial DNA replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ibezapolstat hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary information held by Acurx Pharmaceuticals. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification processes like recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory synthesis. It involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time. The compound is then subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Ibezapolstat hydrochloride primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
Ibezapolstat hydrochloride has several scientific research applications:
Mechanism of Action
Ibezapolstat hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA polymerase IIIC. This enzyme is essential for the replication of bacterial DNA. By interfering with the addition of guanine to the growing DNA chain, this compound effectively halts bacterial proliferation. This mechanism is unique to low G+C content Gram-positive bacteria, making it highly selective .
Comparison with Similar Compounds
Similar Compounds
Vancomycin: An antibiotic used to treat severe bacterial infections, including those caused by Clostridioides difficile.
Metronidazole: Another antibiotic used for treating Clostridioides difficile infections.
Fidaxomicin: A narrow-spectrum antibiotic specifically targeting Clostridioides difficile.
Uniqueness
Ibezapolstat hydrochloride is unique due to its selective inhibition of DNA polymerase IIIC, which is not targeted by other antibiotics like vancomycin, metronidazole, or fidaxomicin. This selectivity reduces the likelihood of disrupting the normal gut microbiome, thereby minimizing the risk of recurrence of Clostridioides difficile infections .
Properties
CAS No. |
1275582-98-3 |
|---|---|
Molecular Formula |
C18H21Cl3N6O2 |
Molecular Weight |
459.8 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one;hydrochloride |
InChI |
InChI=1S/C18H20Cl2N6O2.ClH/c19-13-2-1-12(9-14(13)20)10-21-18-23-16-15(17(27)24-18)26(11-22-16)4-3-25-5-7-28-8-6-25;/h1-2,9,11H,3-8,10H2,(H2,21,23,24,27);1H |
InChI Key |
RNBLTEKVVQGCIM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C=NC3=C2C(=O)NC(=N3)NCC4=CC(=C(C=C4)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


